molecular formula C16H21N3S B11359960 4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11359960
M. Wt: 287.4 g/mol
InChI Key: AHIULJZYUKZWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a unique fusion of piperidine, benzothiophene, and pyrimidine rings

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H21N3S/c1-11-5-4-8-19(9-11)15-14-12-6-2-3-7-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3

InChI Key

AHIULJZYUKZWKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene core. This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, using a palladium-catalyzed coupling reaction.

    Pyrimidine Ring Construction: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the benzothiophene intermediate with a suitable amidine derivative under basic conditions.

    Piperidine Substitution: The final step involves the introduction of the 3-methylpiperidine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrimidine intermediate is reacted with 3-methylpiperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; typically performed in polar aprotic solvents under reflux conditions.

Major Products

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE has several scientific research applications, including:

    Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: Employed in the design of chemical probes to investigate biological processes at the molecular level.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE-2-ONE : A similar compound with a ketone group at the 2-position, which may exhibit different biological activities.
  • 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE-3-THIONE : A thione derivative that may have distinct chemical reactivity and biological properties.

Uniqueness

The uniqueness of 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE lies in its specific combination of structural features, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.